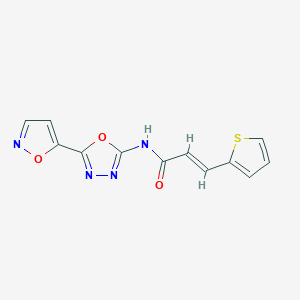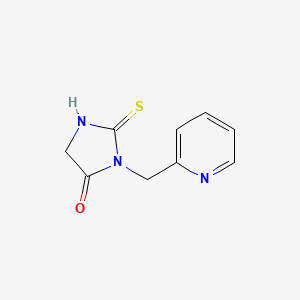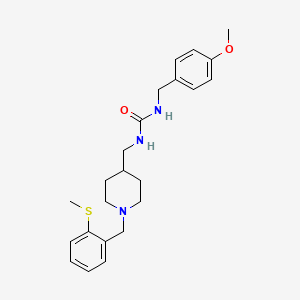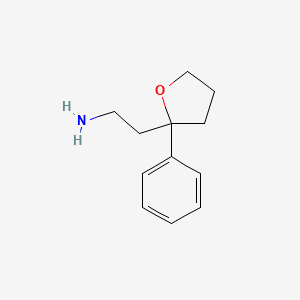![molecular formula C20H23N7O3S B2994203 (4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone CAS No. 1203076-93-0](/img/structure/B2994203.png)
(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone is a complex organic compound. It contains a triazolopyridazine core, which is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and pyridazine . This core is a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Synthesis Analysis
The synthesis of such compounds often involves the use of monosubstituted tetrazine or tetrazine-based fused rings as starting materials . The synthesis process can be complex and requires careful control of reaction conditions .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple ring structures and functional groups. The structure–activity relationship of biologically important 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazines, which have profound importance in drug design, discovery and development .Chemical Reactions Analysis
The chemical reactions involving this compound could be complex due to the presence of multiple reactive sites. The compound may exhibit interesting reactivity patterns due to the presence of the triazolopyridazine core .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its complex structure. For instance, the compound may exhibit excellent thermal stability . The basic optical, electrochemical and semiconductor properties of the resulting compounds have been studied .Wissenschaftliche Forschungsanwendungen
Molecular Modeling and Drug Design
Finally, the compound could play a significant role in molecular modeling and drug design. Its structure could be used to create models that predict interactions with biological targets, aiding in the rational design of new drugs with improved efficacy and reduced side effects.
Each of these applications would require extensive research, including synthesis of the compound, in vitro and in vivo testing, and computational modeling to fully understand its potential. The outcomes of such research could significantly contribute to the advancement of medical science and pharmacology .
Wirkmechanismus
Target of Action
The primary target of this compound is the c-Met kinase . c-Met is a unique member of the receptor tyrosine kinases (RTKs) expressed in both normal and malignant cells . It serves as a cell-surface receptor for hepatocyte growth factor (HGF), a pleiotropic cytokine that conveys a unique combination of pro-migratory, anti-apoptotic, and mitogenic signals .
Mode of Action
The compound interacts with its target, c-Met kinase, inhibiting its activity . This inhibition disrupts the signaling pathways that are mediated by c-Met, leading to a decrease in the proliferation of cancer cells .
Biochemical Pathways
The inhibition of c-Met kinase affects several downstream signaling pathways. These include the PI3K/AKT and MAPK/ERK pathways, which are involved in cell survival, proliferation, and differentiation . By inhibiting c-Met, the compound disrupts these pathways, leading to a decrease in cancer cell proliferation .
Pharmacokinetics
These compounds are well absorbed and distributed throughout the body, metabolized efficiently, and excreted in a timely manner .
Result of Action
The result of the compound’s action is a significant decrease in the proliferation of cancer cells . In vitro studies have shown that some derivatives of this compound have demonstrated better antitumor activities against A549 and Bewo than the positive agent cisplatin .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4-pyrrolidin-1-ylsulfonylphenyl)-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O3S/c28-20(16-3-5-17(6-4-16)31(29,30)26-9-1-2-10-26)25-13-11-24(12-14-25)19-8-7-18-22-21-15-27(18)23-19/h3-8,15H,1-2,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRIICSXSXMDNBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=NN5C=NN=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B2994123.png)
![N-(3-acetamidophenyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2994128.png)
![2-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2994129.png)


![N-[[4-(2-Aminoethyl)phenyl]methyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide;hydrochloride](/img/structure/B2994136.png)

![4,4,4-Trifluoro-3-methyl-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]butanoic acid](/img/structure/B2994138.png)


![2-[(3aR)-1-acetyl-3a-methyl-5-oxooctahydropyrrolo[2,3-b]pyrrol-2-yl]phenyl 6-chloronicotinate](/img/structure/B2994143.png)